molecular formula C10H13ClFN B2970039 3-Fluoro-3-(3-methylphenyl)azetidine;hydrochloride CAS No. 2460754-91-8

3-Fluoro-3-(3-methylphenyl)azetidine;hydrochloride

Cat. No. B2970039
M. Wt: 201.67
InChI Key: HDEQNOAGINVGSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-3-(3-methylphenyl)azetidine hydrochloride is a chemical compound with the CAS Number: 2460754-91-8 . It has a molecular weight of 201.67 . The IUPAC name for this compound is 3-fluoro-3-(m-tolyl)azetidine hydrochloride .


Molecular Structure Analysis

The InChI code for 3-Fluoro-3-(3-methylphenyl)azetidine hydrochloride is 1S/C10H12FN.ClH/c1-8-3-2-4-9(5-8)10(11)6-12-7-10;/h2-5,12H,6-7H2,1H3;1H . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

3-Fluoro-3-(3-methylphenyl)azetidine hydrochloride is a powder . It should be stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Nicotinic Acetylcholine Receptor Binding

    A study on the synthesis and nicotinic acetylcholine receptor in vivo binding properties of a related compound, 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, demonstrates the potential of azetidine derivatives in developing radioligands for brain imaging of central nicotinic acetylcholine receptors with PET, suggesting a pathway for the exploration of 3-Fluoro-3-(3-methylphenyl)azetidine derivatives in neuropharmacology (Doll et al., 1999).

  • Antiviral and Anticancer Properties

    Azetidine derivatives have been evaluated for their antimicrobial and anti-proliferative activities, showing significant potential in developing new treatments. Specifically, N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives at C-7 position of fluoroquinolones exhibit good antibacterial activity and growth inhibition against various cancer cell lines, highlighting the importance of exploring 3-Fluoro-3-(3-methylphenyl)azetidine hydrochloride derivatives in medicinal chemistry (Rajulu et al., 2014).

Fluorescence Imaging and Photostability

  • Development of Fluorescent Probes: The incorporation of azetidine rings into fluorophores, as seen in the development of Janelia Fluor dyes, leads to substantial increases in brightness and photostability. This strategy, including modifications with azetidine groups, suggests a promising approach for enhancing the properties of fluorescent probes for live-cell and in vivo imaging, indicating potential applications for 3-Fluoro-3-(3-methylphenyl)azetidine derivatives in advanced imaging experiments (Grimm et al., 2016).

Antibacterial Agents

  • Novel Antibacterial Agents: The synthesis and evaluation of 7-azetidinylquinolones as antibacterial agents showcase the potential of azetidine-containing compounds in developing new antibacterials with broad-spectrum activity. This research indicates the value of exploring derivatives of 3-Fluoro-3-(3-methylphenyl)azetidine for antibacterial applications (Frigola et al., 1993).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-fluoro-3-(3-methylphenyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c1-8-3-2-4-9(5-8)10(11)6-12-7-10;/h2-5,12H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEQNOAGINVGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CNC2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-3-(3-methylphenyl)azetidine;hydrochloride

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